REACTION_CXSMILES
|
N1[CH2:5][CH2:4][C@@H:3]([NH:6][C:7](=[O:14])C2C=CN=CC=2)[CH2:2]1.NC1C=C[C:19]([S:22]([NH2:25])(=[O:24])=[O:23])=[CH:18]C=1>>[N:6]([C:3]1[CH:2]=[CH:18][C:19]([S:22]([NH2:25])(=[O:24])=[O:23])=[CH:5][CH:4]=1)=[C:7]=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C[C@@H](CC1)NC(C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N(=C=O)C1=CC=C(C=C1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |